

# Core Characteristics: Structure and Physicochemical Properties

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## Compound of Interest

Compound Name: BUTYRYL-D7 CHLORIDE

CAS No.: 1219805-71-6

Cat. No.: B1149094

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Butanoyl chloride-d7 is the deuterated isotopologue of butanoyl chloride, where all seven hydrogen atoms on the butyl chain have been substituted with deuterium. This isotopic substitution is fundamental to its primary application in mass spectrometry, as it renders the molecule chemically identical to its non-labeled counterpart but mass-shifted, making it an ideal internal standard.

## Chemical Structure

The structure consists of a four-carbon acyl chloride in which the propyl group is fully deuterated.

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Figure 1: Chemical Structure of Butanoyl Chloride-d7

## Physicochemical Data

The macroscopic physical properties of butanoyl chloride-d7 are nearly identical to those of its hydrogenous form. The primary distinction lies in its molecular weight, which is significantly

increased due to the presence of seven deuterium atoms. This mass difference is the cornerstone of its utility in analytical chemistry.

Property	Value	Source
Chemical Formula	C <sub>4</sub> D <sub>7</sub> ClO	-
Molecular Weight	113.60 g/mol	Calculated
Parent Compound Formula	C <sub>4</sub> H <sub>7</sub> ClO	[1][2]
Parent Compound MW	106.55 g/mol	[1][2][3]
Appearance	Colorless to pale yellow liquid	
Odor	Pungent, sharp	[4]
Boiling Point (Parent)	102 °C (375 K)	[4]
Melting Point (Parent)	-89 °C (184 K)	[4]
Solubility	Decomposes in water; soluble in organic solvents (e.g., ether)	[4]
Reactivity	Highly reactive with water, alcohols, and bases	[4]

## Synthesis and Purification: A Validated Approach

The synthesis of butanoyl chloride-d<sub>7</sub> requires a robust and controlled methodology to ensure high isotopic purity and chemical yield. The most reliable method involves the direct chlorination of its corresponding deuterated carboxylic acid, butyric acid-d<sub>7</sub>, using a potent chlorinating agent.

## Synthetic Rationale

Thionyl chloride (SOCl<sub>2</sub>) is the reagent of choice for this conversion. The rationale for its selection is threefold:

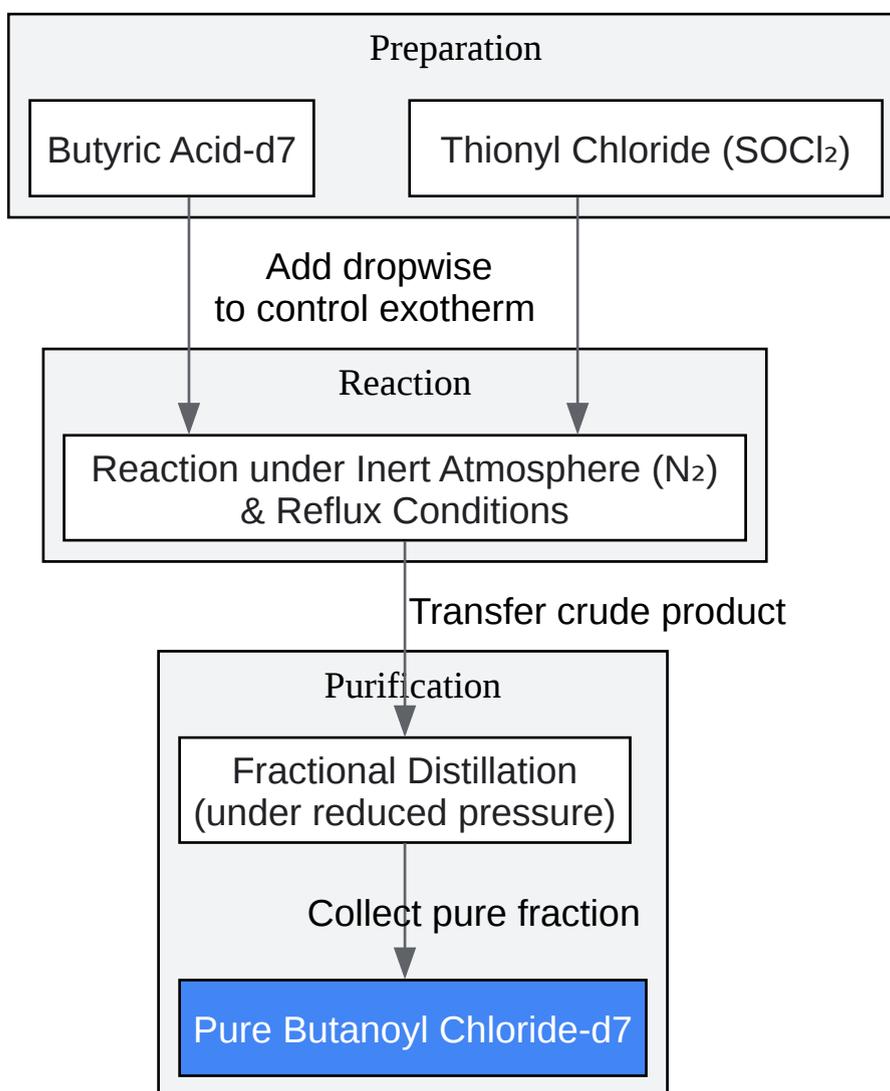
- High Efficiency: It readily converts carboxylic acids to acyl chlorides under mild conditions.[5]

- **Clean Reaction:** The byproducts of the reaction, sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[5]
- **Compatibility:** It minimizes side reactions that could compromise the integrity of the deuterated alkyl chain.

The synthesis must be conducted under strictly anhydrous conditions, as any moisture will hydrolyze both the thionyl chloride reagent and the butanoyl chloride product back to the carboxylic acid.

## General Synthesis Workflow

The following diagram outlines the key stages of the synthesis and purification process, from the starting material to the final, analytically pure product.



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Caption: Workflow for the synthesis of Butanoyl Chloride-d7.

## Detailed Experimental Protocol: Synthesis

**Safety Precaution:** This procedure involves highly corrosive and water-reactive chemicals. It must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

- **Apparatus Setup:** Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove any trace

moisture. The system should be maintained under a dry, inert atmosphere (e.g., nitrogen or argon).

- **Reagent Charging:** Charge the round-bottom flask with butyric acid-d7 (1.0 eq).
- **Addition of Thionyl Chloride:** Add thionyl chloride (approx. 1.2 eq) to the dropping funnel.
- **Reaction:** Cool the flask in an ice-water bath. Add the thionyl chloride dropwise to the stirred butyric acid-d7 over 30-60 minutes. The dropwise addition is critical to control the exothermic reaction and the evolution of HCl and SO<sub>2</sub> gas.
- **Completion:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 70-80 °C) for 1-2 hours to drive the reaction to completion.
- **Purification:** The crude butanoyl chloride-d7 is purified by fractional distillation. This step is crucial to remove any unreacted starting material and excess thionyl chloride. The fraction boiling at approximately 102 °C is collected.
- **Storage:** The purified product should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.<sup>[6][7]</sup>

## Application in Quantitative Mass Spectrometry

The primary and most valuable application of butanoyl chloride-d7 is as an internal standard (IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## The Principle of Stable Isotope Dilution

Stable Isotope Dilution Analysis (SIDA) is the gold standard in quantitative mass spectrometry. The technique involves adding a known quantity of a stable isotope-labeled version of the analyte (in this case, a derivative) to the sample at the earliest stage of preparation.

**Causality:** The IS and the native analyte are chemically identical and thus co-elute during chromatography and experience the same ionization efficiency and potential matrix-induced ion suppression in the mass spectrometer's source.<sup>[8]</sup> However, they are differentiated by their mass. By measuring the ratio of the native analyte's signal to the IS signal, precise

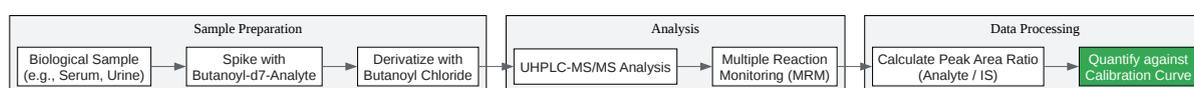
quantification is possible, as any sample loss or signal variability during the workflow affects both compounds equally and is canceled out.

Butanoyl chloride-d7 can be used in two main ways:

- As a derivatizing agent to label a target analyte (e.g., an amine or alcohol) to improve its chromatographic retention and ionization efficiency.[9][10]
- As an internal standard for the quantification of the same analyte that has been derivatized with non-labeled butanoyl chloride.

## Analytical Workflow for Quantification

The following diagram illustrates a typical workflow for using butanoyl chloride-d7 as an internal standard in a targeted metabolomics or drug quantification assay.



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Caption: Analytical workflow using a d7-labeled internal standard.

## Protocol: Derivatization and LC-MS/MS Analysis

This protocol provides a general framework for derivatizing a sample containing a primary amine with butanoyl chloride, using the pre-derivatized butanoyl-d7-amine as an internal standard.

- **Standard Preparation:** Prepare a stock solution of the butanoyl-d7-analyte internal standard (IS) at a known concentration.
- **Sample Preparation:**

- To 50  $\mu\text{L}$  of the biological sample (e.g., protein-precipitated plasma), add 10  $\mu\text{L}$  of the IS stock solution.
- Add 50  $\mu\text{L}$  of a suitable buffer (e.g., 100 mM sodium borate, pH 9.0).
- Add 20  $\mu\text{L}$  of a 1% (v/v) solution of butanoyl chloride in a non-protic organic solvent (e.g., acetonitrile).
- Derivatization Reaction: Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes. The basic pH deprotonates the amine, facilitating its nucleophilic attack on the electrophilic carbonyl carbon of the butanoyl chloride.
- Reaction Quench: Stop the reaction by adding a small volume of an acidic solution (e.g., 10  $\mu\text{L}$  of 1% formic acid in water) to neutralize the base and hydrolyze any remaining butanoyl chloride.
- LC-MS/MS Analysis:
  - Inject an aliquot of the final mixture onto a reverse-phase UHPLC column (e.g., C18).
  - Separate the derivatized analyte and IS from other matrix components using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
  - Detect the compounds using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Two specific mass transitions (precursor ion  $\rightarrow$  product ion) should be monitored: one for the native analyte derivative and one for the d7-labeled IS derivative.
- Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the known concentrations of the analyte in a series of calibrator samples. Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio onto this curve.

## Safety, Handling, and Storage

Butanoyl chloride-d7 shares the same hazardous properties as its non-deuterated form. Strict adherence to safety protocols is mandatory.

- Hazards: The compound is highly flammable, corrosive, and reacts violently with water to produce corrosive HCl gas.[3][4] It can cause severe burns to the skin, eyes, and respiratory tract.[3]
- Handling: Always handle in a well-ventilated chemical fume hood.[7] Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a flame-retardant lab coat. All equipment must be grounded to prevent static discharge.[6]
- Storage: Store in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).[6] The storage area must be cool, dry, well-ventilated, and separate from incompatible materials such as alcohols, bases, and oxidizing agents.[6][7]

## Conclusion

Butanoyl chloride-d7 is an indispensable tool for researchers requiring precise and accurate quantification in complex biological matrices. Its synthesis, while demanding, follows established principles of organic chemistry. Its application in stable isotope dilution analysis via LC-MS/MS represents a cornerstone of modern bioanalysis, enabling trustworthy and reproducible data in fields ranging from metabolomics to pharmaceutical drug development. Understanding its properties, synthesis, and proper handling is paramount to leveraging its full potential in a safe and effective manner.

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- To cite this document: BenchChem. [Core Characteristics: Structure and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1149094#butanoyl-chloride-d7-chemical-structure-and-molecular-weight\]](https://www.benchchem.com/product/b1149094#butanoyl-chloride-d7-chemical-structure-and-molecular-weight)

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